molecular formula C13H9NO4 B191768 Maculine CAS No. 524-89-0

Maculine

Cat. No.: B191768
CAS No.: 524-89-0
M. Wt: 243.21 g/mol
InChI Key: VPNYHHBCMOYPCJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that Maculine has a molecular formula of C13H9NO4 and a molecular weight of 243.21 . It is characterized as the hydrochloride, which is best obtained from dilute HCl . The base crystallizes from methanol or ethanol as colorless needles .

Cellular Effects

The specific cellular effects of this compound are currently unknown due to the lack of comprehensive studies. Given its classification as a furoquinoline alkaloid, it may share some common properties with other compounds in this class. For instance, some furoquinoline alkaloids have been shown to exhibit anti-inflammatory and antioxidant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Maculine can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under acidic conditions. The reaction typically requires a methoxy-substituted aniline derivative and a furoquinoline precursor. The cyclization reaction is facilitated by the presence of a strong acid, such as sulfuric acid, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as the bark, leaves, and roots of Rutaceae plants. The extraction process includes solvent extraction using methanol or ethanol, followed by purification through chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Maculine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Maculine has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing other furoquinoline derivatives.

    Biology: Studied for its antimicrobial and antiprotozoal properties.

    Medicine: Investigated for potential use as an acetylcholinesterase inhibitor and anti-inflammatory agent in neurodegenerative diseases.

Comparison with Similar Compounds

Properties

IUPAC Name

8-methoxy-4,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,7,9,11(15)-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c1-15-12-7-2-3-16-13(7)14-9-5-11-10(4-8(9)12)17-6-18-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNYHHBCMOYPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=COC2=NC3=CC4=C(C=C31)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200416
Record name 1,3-Dioxolo(4,5-g)furo(2,3-b)quinoline, 9-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524-89-0
Record name Maculine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maculine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maculine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94658
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dioxolo(4,5-g)furo(2,3-b)quinoline, 9-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MACULINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67W5VPJ6AX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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